![molecular formula C20H21FN4O2S B2529265 N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251544-28-1](/img/structure/B2529265.png)

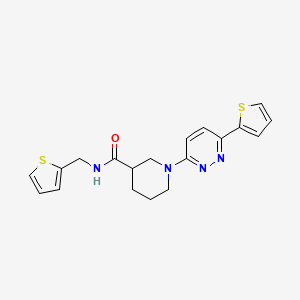

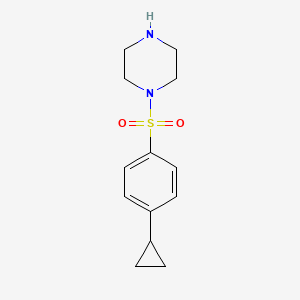

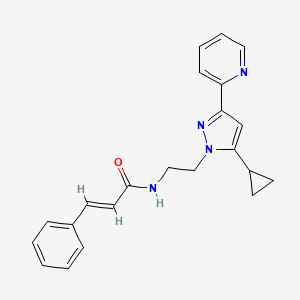

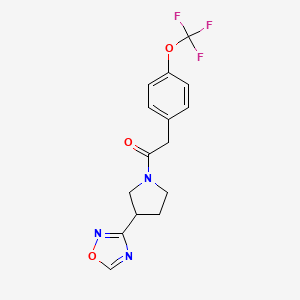

N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as N-benzyl substituted acetamide derivatives, which are of interest due to their biological activities. For instance, paper describes N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents, while paper discusses thiazolyl N-benzyl-substituted acetamide derivatives with Src kinase inhibitory and anticancer activities.

Synthesis Analysis

The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification by condensation of corresponding acids with amines . In the context of thiazolyl derivatives, the synthesis includes the substitution of the pyridine ring with a thiazole and evaluating the effects of N-benzyl substitution on the biological activity . These methods could potentially be adapted for the synthesis of N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide includes various functional groups that are crucial for their biological activity. For example, the presence of a fluorobenzyl group as seen in paper and a thiazolyl moiety as in paper can significantly influence the potency and selectivity of the compounds towards their biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are key to their final structure and activity. The Japp-Klingemann reaction, for instance, is used to introduce the indole moiety , while the choice of substituents on the thiazole ring can modulate the Src kinase inhibitory activity . These reactions are essential for the design of compounds with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-substituted acetamide derivatives are influenced by their molecular structures. The introduction of a fluorine atom can affect the lipophilicity and metabolic stability of the compounds . Similarly, the presence of a thiazole ring can impact the compound's ability to interact with biological targets and its overall pharmacokinetic profile . These properties are critical for the efficacy and safety of the compounds as potential therapeutic agents.

科学研究应用

Antimicrobial Resistance

N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide derivatives have been studied for their antimicrobial properties. In a study by Anuse et al. (2019), derivatives were synthesized and evaluated against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, showing good to moderate activity. The study highlighted the potential of these derivatives in addressing the global health challenge posed by antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Cancer Treatment

N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide and its derivatives have also been explored for their anticancer activity. Hammam et al. (2005) investigated fluoro-substituted benzo[b]pyran derivatives, demonstrating anticancer activity at low concentrations compared to reference drugs. This study underscores the compound's potential as a therapeutic agent against various cancers (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Enzymatic Inhibition

Furthermore, research has explored the enzymatic inhibition properties of N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide derivatives. Nafeesa et al. (2017) designed and synthesized derivatives evaluated for their antibacterial and anti-enzymatic potential, showing good inhibition against gram-negative bacterial strains. These findings suggest the compound's role in developing new therapeutic strategies (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2S/c21-16-5-3-14(4-6-16)12-22-18(26)13-25-9-7-15(8-10-25)20-23-19(24-27-20)17-2-1-11-28-17/h1-6,11,15H,7-10,12-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROKFKEWQBBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)

![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)